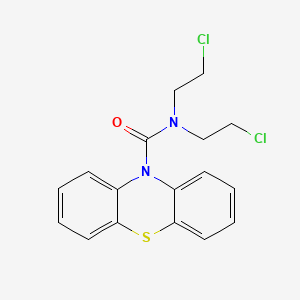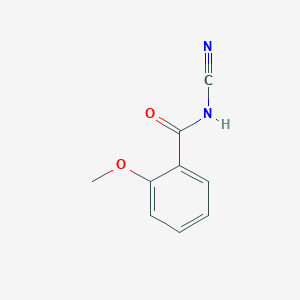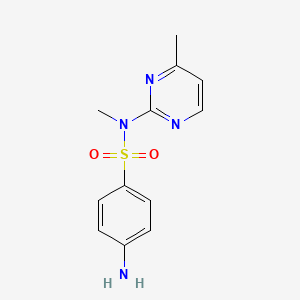
10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-: is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core with a carboxamide group and two chloroethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)- typically involves the reaction of phenothiazine with chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different reactivity.
Substitution: Substituted products with new functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of various phenothiazine derivatives, which are important in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antipsychotic and anti-inflammatory effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)- involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
- 10H-Phenothiazine-10-carboxamide
- N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide
- 10H-Phenothiazine-2-carboxamide
Comparison: Compared to other phenothiazine derivatives, 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)- is unique due to the presence of two chloroethyl groups. These groups enhance its reactivity and potential for forming covalent bonds with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65240-96-2 |
|---|---|
Formule moléculaire |
C17H16Cl2N2OS |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H16Cl2N2OS/c18-9-11-20(12-10-19)17(22)21-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)21/h1-8H,9-12H2 |
Clé InChI |
DAOQXOMAPLHZKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)





![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)





![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)

